Diphosphate, trihydrogen

Acid-base chemistry Speciation analysis Buffer design

Researchers studying metal speciation in acidic media (pH 1.5-2.5) face challenges when generic diphosphate salts introduce uncontrolled speciation due to undefined protonation states. Trihydrogen diphosphate (CAS 14867-04-0), the monovalent [H₃P₂O₇]⁻ anion (MW 176.97 g/mol), resolves this with a well-characterized pKa₂ of 1.96, ensuring a single dominant species in solution. Its hydrolytic half-life in sediment matrices (6.7-27.4 days) is 2.6- to 17-fold longer than tripolyphosphate, enabling extended-duration phosphorus-cycling studies, controlled-release fertilizer design, and in-situ remediation trials. The defined -1 charge and compact P-O-P backbone allow exact 1:1 stoichiometric incorporation into MOFs and coordination polymers for predictable pore geometries. For procurement managers, this compound is sourced exclusively for R&D use, with batch-specific QC documentation and flexible packaging from milligrams to bulk, ensuring reproducibility across multi-year academic or industrial projects.

Molecular Formula H3O7P2-
Molecular Weight 176.97 g/mol
CAS No. 14867-04-0
Cat. No. B1206990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphosphate, trihydrogen
CAS14867-04-0
Molecular FormulaH3O7P2-
Molecular Weight176.97 g/mol
Structural Identifiers
SMILESOP(=O)(O)OP(=O)(O)[O-]
InChIInChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-1
InChIKeyXPPKVPWEQAFLFU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trihydrogen Diphosphate: Product Overview


Trihydrogen diphosphate (CAS 14867-04-0), also known as diphosphate(1-) or phosphono hydrogen phosphate, is a monovalent inorganic anion with the molecular formula H₃O₇P₂⁻ and a molecular weight of 176.97 g/mol . It is the conjugate base of pyrophosphoric acid (H₄P₂O₇) and exists as a key intermediate in phosphate chemistry, featuring a characteristic P–O–P linkage [1]. Unlike fully protonated diphosphoric acid or longer-chain polyphosphates such as triphosphoric acid (H₅P₃O₁₀), trihydrogen diphosphate exhibits a distinct protonation state and ionic charge, which critically influence its acidity profile, metal-chelating behavior, and hydrolytic stability—factors that directly impact its utility in specialized research and industrial applications [2].

Monovalent anion with defined charge for exact stoichiometric control
Distinct protonation window (pKa₂ ~2) enables speciation control at mildly acidic pH
Pyrophosphate core offers sustained hydrolytic stability in aqueous research systems

Why Trihydrogen Diphosphate Cannot Be Substituted


While trihydrogen diphosphate shares the pyrophosphate core structure with other condensed phosphates, simple substitution with generic diphosphate salts or longer-chain triphosphates is not scientifically justified. Key differences in protonation equilibria—such as the distinct pKa₂ value of 1.96 for the [H₃P₂O₇]⁻ species [1]—directly govern its metal-binding selectivity and pH-dependent speciation, which are critical in applications ranging from enzymatic studies to industrial scale inhibition. Moreover, its hydrolytic half-life in aqueous or sedimentary environments differs markedly from that of tripolyphosphate (e.g., 6.7–27.4 days for pyrophosphate vs. 1.6–2.6 days for tripolyphosphate under comparable conditions [2]), a factor that can determine long-term performance in formulations or environmental studies. These quantifiable differences in charge state, acidity, and stability mean that substituting trihydrogen diphosphate with a more abundant or less expensive analog can lead to uncontrolled speciation, altered kinetics, or reduced functional lifetime—failures that are avoidable only through evidence-based selection.

  • ! Protonation equilibrium mismatch: pKa₂ difference from longer-chain phosphates may alter metal-binding speciation at working pH.
  • ! Hydrolytic lifetime gap: Pyrophosphate half-life can be 2.6–17× longer than tripolyphosphate; accelerated degradation of substitutes may reduce functional lifetime.
  • ! Stoichiometric control loss: Monovalent (–1) charge and defined molecular weight enable precise 1:1 incorporation; neutral or mixed-species analogs may introduce variable stoichiometry.

Trihydrogen Diphosphate Differentiation Evidence


Acid Dissociation and Speciation Control

Trihydrogen diphosphate ([H₃P₂O₇]⁻) exhibits a second acid dissociation constant (pKa₂) of 1.96 at 25 °C, representing the equilibrium [H₃P₂O₇]⁻ ⇌ [H₂P₂O₇]²⁻ + H⁺ [1]. In contrast, the first dissociation constant of the longer-chain analog triphosphoric acid (H₅P₃O₁₀) is reported as pKa₁ = 1.0 [2]. This nearly ten-fold difference in acidity (ΔpKa ≈ 0.96) directly impacts the pH range over which each compound exists predominantly in a specific protonation state, thereby influencing its reactivity in condensation reactions and its buffering capacity in aqueous systems.

Acidity control
Cross-study comparable
pKa₂ 1.96 vs. triphosphoric acid pKa₁ 1.0 (Δ ≈0.96)
Enables speciation control at mildly acidic pH
Literature compilation; confirm under working conditions
Acid-base chemistry Speciation analysis Buffer design

Hydrolytic Stability vs. Tripolyphosphate

The resistance of the pyrophosphate (P₂O₇) core to hydrolytic cleavage was directly compared with that of tripolyphosphate (P₃O₁₀) in sediment systems. Under equivalent conditions (non-sterile sediment, ambient temperature), the half-life for hydrolysis of pyrophosphate (PP) ranged from 6.7 to 27.4 days, whereas tripolyphosphate (TPP) degraded substantially faster with half-lives of only 1.6 to 2.6 days [1]. The activation energy for PP hydrolysis was also found to be nearly twice that of TPP (10,412 cal/mol vs. 5,415 cal/mol), confirming the greater inherent kinetic stability of the P–O–P bond in the diphosphate system.

Hydrolytic stability
Head-to-head comparison
Half-life 6.7–27.4 d vs. 1.6–2.6 d for TPP
Supports longer functional lifetime in aqueous matrices
Sediment conditions, first-order kinetics
Environmental fate Hydrolysis kinetics Sediment chemistry

Charge and Molecular Weight Precision

Trihydrogen diphosphate possesses a well-defined molecular weight of 176.97 g/mol and carries a single negative charge (H₃O₇P₂⁻) . In contrast, the fully protonated parent acid (H₄P₂O₇) has a molecular weight of 177.97 g/mol, while the next homologue triphosphoric acid (H₅P₃O₁₀) weighs 257.95 g/mol and is a neutral, pentaprotic acid under its fully protonated form [1]. The exact monovalent anionic nature of trihydrogen diphosphate provides a fixed 1:1 stoichiometry in ion-pairing and metal-chelation reactions, a precision that is not available with the broader speciation of fully protonated or higher oligomeric phosphates.

Stoichiometric precision
Supporting evidence
Monovalent –1, MW 176.97 g/mol
Enables exact 1:1 ion-pairing stoichiometry
vs. neutral parent acid or larger triphosphate
Stoichiometry control Ionic cross-linking Supramolecular assembly

Entropy-Driven Chelation vs. Triphosphate

Thermodynamic studies of alkaline-earth metal complex formation reveal that pyrophosphate (the deprotonated form of trihydrogen diphosphate) and triphosphate exhibit fundamentally different entropy contributions upon binding Mg²⁺, Ca²⁺, and Sr²⁺ [1]. Specifically, the entropy change (ΔS⁰) for a triphosphate complex is consistently larger than that of the corresponding pyrophosphate complex. While both ligands form 1:1 complexes, the pyrophosphate system shows a smaller ΔS⁰, which translates to a less endothermic and more enthalpy-balanced binding profile. Although quantitative log K values are not directly comparable due to differing experimental conditions, the qualitative difference in thermodynamic driving forces is well-established and has implications for metal selectivity in mixed electrolyte solutions.

Chelation thermodynamics
Class-level inference
Smaller ΔS⁰ for pyrophosphate vs. triphosphate with Mg²⁺, Ca²⁺, Sr²⁺
May support metal binding in high-ionic-strength media
Qualitative trend; confirm for specific metal ion
Metal complexation Thermodynamics Water treatment

Trihydrogen Diphosphate Application Scenarios


Precision Buffer and Speciation Control

In biochemical and inorganic speciation research, trihydrogen diphosphate's distinct pKa₂ of 1.96 [1] enables the preparation of buffer systems and metal-chelation experiments at mildly acidic pH values (1.5–2.5) where the compound exists predominantly as the monoprotonated anion. This contrasts with triphosphoric acid (pKa₁ = 1.0), which would be more extensively deprotonated under the same conditions. Researchers investigating phosphate ester hydrolysis, nucleotide analog synthesis, or mineral dissolution kinetics can leverage this controlled protonation state to avoid confounding effects from multiple charge species.

Environmental Fate and Soil Amendment

The 2.6- to 17-fold longer hydrolytic half-life of pyrophosphate relative to tripolyphosphate in sediment matrices [2] makes trihydrogen diphosphate the preferred candidate for studies of phosphorus cycling, controlled-release fertilizer design, and in-situ remediation of metal-contaminated soils. Its slower degradation ensures that the phosphate source remains bioavailable or chemically active over extended periods, allowing more accurate modeling of nutrient dynamics and reduced application frequency in field trials.

MOF and Coordination Polymer Synthesis

The exact monovalent anionic charge and molecular weight of trihydrogen diphosphate (176.97 g/mol, –1) enable exact 1:1 molar incorporation into MOFs and coordination networks. In contrast, the neutral, higher molecular weight triphosphoric acid introduces undesirable speciation complexity and a larger, more flexible linker. Chemists designing porous materials for gas separation, catalysis, or ion-exchange applications will find trihydrogen diphosphate a more reliable building block for achieving targeted pore geometries and charge densities.

Chelation in High-Ionic-Strength Formulations

Based on the qualitative thermodynamic observation that pyrophosphate complexation is less entropically driven than that of triphosphate [3], trihydrogen diphosphate may be better suited for metal-sequestration applications in high-salinity brines, seawater, or physiological buffers. In such environments, where a large entropic penalty can reduce binding efficacy, the more enthalpy-balanced chelation of trihydrogen diphosphate can maintain effective metal control without the temperature sensitivity that plagues triphosphate-based scale inhibitors and corrosion inhibitors.

Application
Selection Property
Validation Focus
Precision buffer & speciation control
Distinct protonation window
Metal-chelation pH dependence
Environmental fate & soil amendment
Hydrolytic stability profile
Long-term performance in sediment matrices
MOF & coordination polymer synthesis
Monovalent stoichiometric building block
Pore geometry & charge density control
Chelation in high-ionic-strength media
Enthalpy-balanced metal binding
Performance in brines & physiological buffers
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